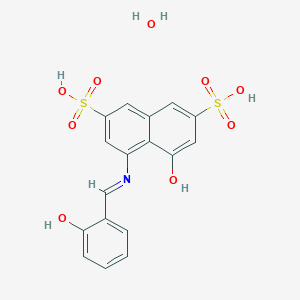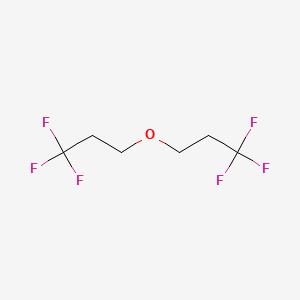
2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Trifluoromethoxy)aniline” is a chemical compound with the linear formula CF3OC6H4NH2 . It has a molecular weight of 177.12 . The trifluoromethoxy group is a chemical group –O– CF3, which can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline” were not found, there are some general methods for synthesizing similar compounds. For example, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . Another method involves a base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethoxy)aniline” consists of a trifluoromethoxy group attached to an aniline group . The trifluoromethoxy group can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline” were not found, similar compounds have been involved in various reactions. For example, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethoxy)aniline” include a molecular weight of 177.12 . The trifluoromethoxy group is a chemical group –O– CF3, which can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl-containing compounds are often used in the synthesis of diverse fluorinated compounds .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo various transformations, including condensation and cross-coupling reactions .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can be involved in the synthesis of diverse fluorinated compounds .
Pharmacokinetics
The trifluoromethoxy group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their stability and bioavailability .
Action Environment
The trifluoromethoxy group is known to enhance the stability of compounds .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-6(5(15)3-4)16-8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZMHADMGRMCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)

![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)

